tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is an organic compound that belongs to the class of quinoxalines Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the quinoxaline core.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an appropriate carboxylic acid derivative in the presence of a catalyst such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Flow microreactor systems have been developed to enhance the efficiency and sustainability of such processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the methoxyphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated or reduced forms of the compound.
Scientific Research Applications
tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has a range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving quinoxaline derivatives.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but typically involve binding to the target molecule and modulating its activity through various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-hydroxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 3-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 3-(4-nitrophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness
tert-Butyl 3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets and its overall stability.
Properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h5-12,17,21H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQCLOITQVREAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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